N'-cyclopropyl-N,N-dimethylethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

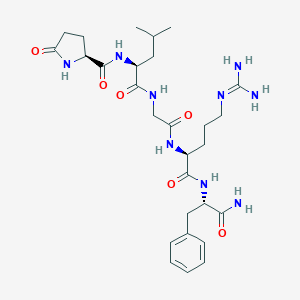

N-cyclopropyl-N,N-dimethylethanimidamide (CPDMA) is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CPDMA is a cyclic amide that is structurally similar to lidocaine, a local anesthetic.

Wirkmechanismus

N'-cyclopropyl-N,N-dimethylethanimidamide exerts its therapeutic effects by targeting voltage-gated sodium channels (VGSCs) in cells. VGSCs are responsible for the generation and propagation of action potentials in neurons and other excitable cells. N'-cyclopropyl-N,N-dimethylethanimidamide blocks VGSCs by binding to the intracellular side of the channel and stabilizing its inactivated state. This results in the inhibition of neuronal excitability and the reduction of pain and inflammation.

Biochemische Und Physiologische Effekte

N'-cyclopropyl-N,N-dimethylethanimidamide has been shown to have a high selectivity for VGSCs and does not affect other ion channels or neurotransmitter receptors. N'-cyclopropyl-N,N-dimethylethanimidamide has a relatively short duration of action and is rapidly metabolized in the body. N'-cyclopropyl-N,N-dimethylethanimidamide has been found to have low toxicity and does not produce significant side effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N'-cyclopropyl-N,N-dimethylethanimidamide has several advantages for lab experiments, including its high selectivity for VGSCs, its relatively short duration of action, and its low toxicity. However, N'-cyclopropyl-N,N-dimethylethanimidamide has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

N'-cyclopropyl-N,N-dimethylethanimidamide has several potential future directions for scientific research. One potential direction is the development of N'-cyclopropyl-N,N-dimethylethanimidamide derivatives with improved pharmacokinetic properties and higher selectivity for specific VGSC subtypes. Another potential direction is the investigation of N'-cyclopropyl-N,N-dimethylethanimidamide in combination with other drugs for synergistic effects in cancer and pain management. Furthermore, the potential application of N'-cyclopropyl-N,N-dimethylethanimidamide in other fields such as neurology and cardiology warrants further investigation.

In conclusion, N'-cyclopropyl-N,N-dimethylethanimidamide is a promising chemical compound with potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives for clinical use.

Synthesemethoden

N'-cyclopropyl-N,N-dimethylethanimidamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis and reduction. The yield of N'-cyclopropyl-N,N-dimethylethanimidamide can be improved by optimizing the reaction conditions.

Wissenschaftliche Forschungsanwendungen

N'-cyclopropyl-N,N-dimethylethanimidamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. N'-cyclopropyl-N,N-dimethylethanimidamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N'-cyclopropyl-N,N-dimethylethanimidamide has been found to have analgesic properties and can be used as a potential alternative to opioids for pain management.

Eigenschaften

CAS-Nummer |

151328-39-1 |

|---|---|

Produktname |

N'-cyclopropyl-N,N-dimethylethanimidamide |

Molekularformel |

C7H14N2 |

Molekulargewicht |

126.2 g/mol |

IUPAC-Name |

N'-cyclopropyl-N,N-dimethylethanimidamide |

InChI |

InChI=1S/C7H14N2/c1-6(9(2)3)8-7-4-5-7/h7H,4-5H2,1-3H3 |

InChI-Schlüssel |

CFZUGTYLLMFNEN-UHFFFAOYSA-N |

SMILES |

CC(=NC1CC1)N(C)C |

Kanonische SMILES |

CC(=NC1CC1)N(C)C |

Synonyme |

Ethanimidamide, N-cyclopropyl-N,N-dimethyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)